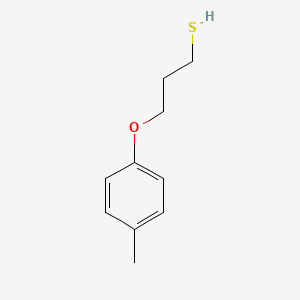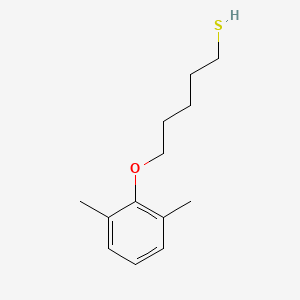![molecular formula C13H13ClOS B3837750 3-[(4-chloro-1-naphthyl)oxy]-1-propanethiol](/img/structure/B3837750.png)
3-[(4-chloro-1-naphthyl)oxy]-1-propanethiol
Descripción general
Descripción
3-[(4-chloro-1-naphthyl)oxy]-1-propanethiol is a chemical compound that has been the subject of scientific research due to its potential use in various applications.
Mecanismo De Acción
The mechanism of action of 3-[(4-chloro-1-naphthyl)oxy]-1-propanethiol is not fully understood. However, it is believed that the compound works by disrupting the cell membrane of cancer cells, leading to their death. It is also thought to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, which results in the inhibition of bacterial growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(4-chloro-1-naphthyl)oxy]-1-propanethiol have been studied in vitro and in vivo. In vitro studies have shown that the compound has cytotoxic effects on cancer cells, while in vivo studies have demonstrated its ability to inhibit tumor growth in animal models. The compound has also been found to have antibacterial activity against gram-positive bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[(4-chloro-1-naphthyl)oxy]-1-propanethiol in lab experiments is its ability to selectively target cancer cells and bacteria, while leaving healthy cells unaffected. This makes it a promising candidate for the development of new anticancer and antimicrobial drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which needs to be carefully monitored.
Direcciones Futuras
There are several future directions for the research on 3-[(4-chloro-1-naphthyl)oxy]-1-propanethiol. One area of interest is the development of new derivatives of this compound with improved efficacy and reduced toxicity. Another direction is the investigation of the compound's potential use in combination with other drugs for the treatment of cancer and bacterial infections. Furthermore, the compound's mechanism of action needs to be further elucidated to better understand its potential therapeutic applications.
Conclusion
In conclusion, 3-[(4-chloro-1-naphthyl)oxy]-1-propanethiol is a chemical compound that has been the subject of scientific research due to its potential use in various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the development of new anticancer and antimicrobial drugs.
Aplicaciones Científicas De Investigación
The scientific research application of 3-[(4-chloro-1-naphthyl)oxy]-1-propanethiol is mainly in the field of medicinal chemistry. This compound has been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated for its antimicrobial properties, particularly against gram-positive bacteria.
Propiedades
IUPAC Name |
3-(4-chloronaphthalen-1-yl)oxypropane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClOS/c14-12-6-7-13(15-8-3-9-16)11-5-2-1-4-10(11)12/h1-2,4-7,16H,3,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWVZSVHXQFGLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OCCCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloronaphthalen-1-yl)oxypropane-1-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8R*,9aS*)-2-[2-(tert-butylthio)ethyl]-8-hydroxytetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3837672.png)
![2-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B3837676.png)
![2-[4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B3837677.png)
![methyl (1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B3837678.png)
![7-methoxy-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]chromane-3-carboxamide](/img/structure/B3837701.png)
![N-[2-(3-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-6-yl)phenyl]-2-phenylpropanamide](/img/structure/B3837707.png)
![methyl 4-oxo-4-(4-{3-oxo-3-[(3-pyridinylmethyl)amino]propyl}-1-piperidinyl)butanoate](/img/structure/B3837716.png)
![5-[(5-methylisoxazol-3-yl)carbonyl]-3-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3837721.png)
![N-(3-chloro-4-fluorophenyl)-3-[3-(dimethylamino)pyrrolidin-1-yl]-3-oxopropanamide](/img/structure/B3837733.png)
![1-{3'-[1-(dimethylamino)ethyl]-5-fluorobiphenyl-2-yl}ethanone](/img/structure/B3837734.png)
![3-[(2-chloro-1-naphthyl)oxy]-1-propanethiol](/img/structure/B3837738.png)

![2-[(5-bromopentyl)oxy]-1,3-dimethylbenzene](/img/structure/B3837770.png)
